2-(3-chlorophenoxy)-N-[(E)-(3-methoxyphenyl)methylideneamino]propanamide
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Overview
Description
2-(3-chlorophenoxy)-N-[(E)-(3-methoxyphenyl)methylideneamino]propanamide is a synthetic organic compound that belongs to the class of chlorophenoxy derivatives It is characterized by the presence of a chlorophenoxy group and a methoxyphenyl group linked through a propanamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-chlorophenoxy)-N-[(E)-(3-methoxyphenyl)methylideneamino]propanamide typically involves the following steps:
Formation of 3-chlorophenoxypropanamide: This can be achieved by reacting 3-chlorophenol with 2-bromopropionamide in the presence of a base such as potassium carbonate.
Condensation Reaction: The resulting 3-chlorophenoxypropanamide is then subjected to a condensation reaction with 3-methoxybenzaldehyde in the presence of a suitable catalyst, such as p-toluenesulfonic acid, to form the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-(3-chlorophenoxy)-N-[(E)-(3-methoxyphenyl)methylideneamino]propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Ammonia or primary amines in an organic solvent like ethanol.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
2-(3-chlorophenoxy)-N-[(E)-(3-methoxyphenyl)methylideneamino]propanamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or antifungal properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials or as an intermediate in the production of agrochemicals.
Mechanism of Action
The mechanism of action of 2-(3-chlorophenoxy)-N-[(E)-(3-methoxyphenyl)methylideneamino]propanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(3-chlorophenoxy)propionic acid
- 2-(3-chlorophenoxy)propionamide
- 2-(3-chlorophenoxy)methylamine
Uniqueness
2-(3-chlorophenoxy)-N-[(E)-(3-methoxyphenyl)methylideneamino]propanamide is unique due to the presence of both chlorophenoxy and methoxyphenyl groups, which may confer distinct chemical and biological properties compared to other similar compounds
Properties
IUPAC Name |
2-(3-chlorophenoxy)-N-[(E)-(3-methoxyphenyl)methylideneamino]propanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN2O3/c1-12(23-16-8-4-6-14(18)10-16)17(21)20-19-11-13-5-3-7-15(9-13)22-2/h3-12H,1-2H3,(H,20,21)/b19-11+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GALDADQCBIJIDR-YBFXNURJSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NN=CC1=CC(=CC=C1)OC)OC2=CC(=CC=C2)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C(=O)N/N=C/C1=CC(=CC=C1)OC)OC2=CC(=CC=C2)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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